5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate
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Overview
Description
5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes an azetidine ring fused with a tetrahydrothieno[3,2-c]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Compounds containing azetidine and oxetane rings are known to exhibit a variety of biological activities .
Mode of Action
It’s known that azetidine derivatives can interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Azetidine derivatives are known to be involved in a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of azetidine and oxetane rings .
Result of Action
Compounds containing azetidine and oxetane rings are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate typically involves multi-step organic reactions. One common method involves the initial formation of the azetidine ring through a cyclization reaction. This is followed by the construction of the tetrahydrothieno[3,2-c]pyridine core via a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product. Techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and thieno[3,2-c]pyridine derivatives, such as:
- 5-(azetidin-3-yl)pyrimidine hydrochloride
- 5-(azetidin-3-yl)-3-(6-methylpyridin-2-yl)-1,2,4-oxadiazole
- 5-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid .
Uniqueness
What sets 5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate apart is its unique combination of the azetidine and tetrahydrothieno[3,2-c]pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-(azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14N2S.3C2H2O4/c2*1-3-12(9-5-11-6-9)7-8-2-4-13-10(1)8;3*3-1(4)2(5)6/h2*2,4,9,11H,1,3,5-7H2;3*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMWOVQJPJESMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CNC3.C1CN(CC2=C1SC=C2)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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